REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.CC1(C)C(C)(C)OB([C:20]2[CH:21]=[CH:22][C:23]([N:26]3[CH2:31][CH2:30][O:29][CH2:28][CH2:27]3)=[N:24][CH:25]=2)O1.COC1C=CC2N=C(C3C=NC(N)=NC=3)SC=2C=1>>[N:26]1([C:23]2[N:24]=[CH:25][C:20]([C:2]3[S:3][C:4]4[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=4[N:6]=3)=[CH:21][CH:22]=2)[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC2=C(N1)C=CC(=C2)O
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCOCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)C=2C=NC(=NC2)N)C=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 mg | |
YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |